2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid
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Overview
Description
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is an organic compound with a complex structure that includes a chloroacetamido group, a phenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid typically involves the reaction of 2-chloroacetamide with a suitable phenylprop-2-enoic acid derivative. One common method includes the use of chloroacetyl chloride and phenylprop-2-enoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4–10°C) to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Thionyl chloride is often used as a catalyst in the deacylation process to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroacetamido group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing sodium ion passage and blocking nerve impulse generation and conduction . This results in the temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
- 4-(2-Chloroacetamido)benzoic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid
Comparison: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is unique due to its specific structural features, such as the combination of a chloroacetamido group with a phenylprop-2-enoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(2-Chloroacetamido)benzoic acid is primarily used in local anesthetics, this compound has broader applications in both medicinal and industrial fields .
Properties
CAS No. |
21195-40-4 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)(H,15,16) |
InChI Key |
YJROAHSMJWAZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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